2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 1311315-90-8 . It has a molecular weight of 264.2 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 1-ethyl-6-oxo-1,6-dihydro-3-pyridinylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11F3N2O3/c1-2-15-5-7 (3-4-8 (15)16)14-9 (17)18-6-10 (11,12)13/h3-5H,2,6H2,1H3, (H,14,17) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Medicinal Chemistry
- Trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate has been utilized in the rapid synthesis of difluorinated polyols, showing potential in organic synthesis and medicinal chemistry. These polyols could be valuable in creating diverse molecular structures for pharmaceutical applications (Balnaves, Percy, & Palmer, 1999).
Anticancer Research
- This compound has contributed to the synthesis of new anticancer agents, specifically in the formation of 1,2-dihydropyrido[3,4-b]pyrazines, which have shown significant activity against lymphocytic leukemia in mice (Temple et al., 1982). Additionally, alterations at the 2,3-positions of its derivatives have impacted cytotoxicity and mitosis inhibition in cancer cells (Temple, Rener, Comber, & Waud, 1991).
Textile Industry
- The compound's derivatives have been utilized in the synthesis of disperse dyes for textile applications. These dyes, when complexed with metals like copper, cobalt, and zinc, showed good fastness properties on polyester and nylon fabrics (Abolude et al., 2021).
Antibacterial Research
- Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. Such research is crucial in the ongoing battle against bacterial resistance and the development of new antimicrobial agents (Reddy & Prasad, 2021).
Analytical Chemistry
- In analytical chemistry, derivatives of this compound have been characterized using techniques like gas chromatography/mass spectrometry, demonstrating its utility in detailed chemical analysis (Vatankhah & Moini, 1994).
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1-ethyl-6-oxopyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-2-15-5-7(3-4-8(15)16)14-9(17)18-6-10(11,12)13/h3-5H,2,6H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLECTYGZMMGHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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